2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione
Description
Significance of Fused Pyrazine (B50134) Systems in Organic Synthesis
Fused pyrazine systems, which consist of a pyrazine ring sharing bonds with one or more other rings, are of considerable interest in organic synthesis and medicinal chemistry. nih.gov Pyrazine itself is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. nih.gov When fused with other heterocyclic or carbocyclic rings, the resulting structures exhibit unique chemical reactivity and biological activities. nih.gov
These fused systems are pivotal in the development of novel compounds for various applications:
Medicinal Chemistry: Pyrazine- and phenazine-containing molecules have demonstrated a wide range of biological activities relevant to human health. nih.gov They form the core of several therapeutic agents and are a focus of drug discovery programs. nih.gov For instance, derivatives of furazano[3,4-b]pyrazines have been investigated as mitochondrial uncouplers with therapeutic potential. nih.gov
Materials Science: The distinct electronic properties of fused pyrazine derivatives make them valuable in the field of materials science. They have been explored for use as n-type organic semiconductors in field-effect transistors (OFETs), where the pyrazine core plays a crucial role in tuning the material's electron affinity. acs.org Pyrazine-fused polycyclic aromatic hydrocarbons are also being developed as efficient emitters for organic light-emitting diodes (OLEDs). researchgate.net
Synthetic Intermediates: The reactivity of the pyrazine ring, which can be strategically modified, makes these fused systems versatile platforms for constructing complex molecular architectures. nih.gov
Overview of Dicarbonyl Heterocyclic Compounds
Dicarbonyl compounds are organic molecules that contain two carbonyl (C=O) groups. wikipedia.org Their classification depends on the relative positions of these groups (e.g., 1,2-, 1,3-, and 1,4-dicarbonyls), which influences their chemical reactivity. wikipedia.org Dicarbonyl moieties are fundamental building blocks in synthetic organic chemistry, particularly for the creation of heterocyclic compounds. researchgate.nettandfonline.comresearchgate.net
The synthesis of five- and six-membered heterocycles often relies on the cyclization reactions of dicarbonyl compounds with other reagents. tandfonline.comresearchgate.net For example, 1,4-dicarbonyls are well-known precursors for synthesizing furans, pyrroles, and thiophenes through methods like the Paal-Knorr synthesis. tandfonline.comyoutube.com The dicarbonyl group in the furo[3,4-b]pyrazine-5,7-dione (B1584572) scaffold is part of a cyclic anhydride (B1165640), which imparts specific reactivity to the molecule, making it a useful intermediate for further chemical transformations.
Structural Context of 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione within Furo[3,4-b]pyrazine Derivatives
The parent compound, furo[3,4-b]pyrazine-5,7-dione, is a foundational structure from which numerous derivatives can be synthesized. Its chemical properties allow for modifications that can lead to compounds with diverse biological and material science applications.
This compound is a specific derivative of this parent scaffold. Its structure is defined by the addition of two chlorine atoms to the pyrazine ring at the 2nd and 3rd positions. While detailed research on this particular compound is not extensively documented in publicly available literature, its identity is confirmed by its Chemical Abstracts Service (CAS) number, 144692-85-3. chemdict.com The introduction of halogen atoms, such as chlorine, onto a heterocyclic ring system is a common strategy in medicinal chemistry and organic synthesis to modulate the molecule's electronic properties, lipophilicity, and reactivity. For example, the presence of chlorine atoms on related fused pyrazine systems has been shown to influence their biological activity. nih.gov
The properties of the parent compound provide a baseline for understanding its derivatives.
Table 1: Physicochemical Properties of Furo[3,4-b]pyrazine-5,7-dione
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂N₂O₃ |
| Molecular Weight | 150.09 g/mol |
| IUPAC Name | furo[3,4-b]pyrazine-5,7-dione |
| CAS Number | 4744-50-7 |
| Synonyms | 2,3-Pyrazinedicarboxylic anhydride |
Data sourced from PubChem. nih.gov
Table 2: Identification of this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C₆Cl₂N₂O₃ |
| CAS Number | 144692-85-3 |
Data sourced from Fluorochem. chemdict.com
The study of such chlorinated derivatives is essential for exploring the structure-activity relationships within the furo[3,4-b]pyrazine class of compounds.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Furo[3,4-b]pyrazine-5,7-dione |
| Pyrazine |
| Phenazine |
| Furan (B31954) |
| Pyrrole (B145914) |
| Thiophene (B33073) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichlorofuro[3,4-b]pyrazine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2N2O3/c7-3-4(8)10-2-1(9-3)5(11)13-6(2)12 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZDZLPHWGVCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=O)OC1=O)N=C(C(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30772107 | |
| Record name | 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30772107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144692-85-3 | |
| Record name | 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30772107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dichlorofuro 3,4 B Pyrazine 5,7 Dione
Established Synthetic Routes for 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione
While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, the established synthesis of the analogous non-chlorinated Furo[3,4-b]pyrazine-5,7-dione (B1584572) provides a reliable blueprint. This involves the dehydration of the corresponding dicarboxylic acid.
The direct precursor to the target compound is 5,6-Dichloropyrazine-2,3-dicarboxylic acid. This starting material is commercially available, indicating that established synthetic routes for its production exist. ambeed.com While the specific industrial synthesis of this precursor is often proprietary, analogous laboratory syntheses for pyrazine-2,3-dicarboxylic acids typically involve the oxidation of quinoxaline (B1680401) derivatives. For instance, the unsubstituted pyrazine-2,3-dicarboxylic acid can be prepared by the permanganate (B83412) oxidation of quinoxaline.
A plausible route to 5,6-Dichloropyrazine-2,3-dicarboxylic acid would likely involve the synthesis of a dichlorinated quinoxaline followed by oxidation. The synthesis of various chlorinated pyrazine (B50134) and quinoxaline derivatives is a common practice in heterocyclic chemistry.
The conversion of a dicarboxylic acid to its corresponding cyclic anhydride (B1165640) is a standard transformation in organic synthesis. For the synthesis of this compound from 5,6-Dichloropyrazine-2,3-dicarboxylic acid, a common and effective method is the use of a dehydrating agent such as thionyl chloride (SOCl₂).
The reaction mechanism involves the conversion of the carboxylic acid groups into more reactive acyl chloride intermediates. Subsequent intramolecular nucleophilic attack leads to the formation of the five-membered furanone ring and the elimination of HCl and SO₂. This method is widely used for the preparation of various anhydrides due to its efficiency and the gaseous nature of its byproducts, which simplifies purification.
An alternative method for the dehydration of pyrazine derivatives to form the anhydride is the use of acetic anhydride under reflux conditions.
Table 1: Reagents for Anhydride Formation from Dicarboxylic Acids
| Reagent | Conditions | Advantages |
| Thionyl Chloride (SOCl₂) | Often used with heating | Gaseous byproducts (HCl, SO₂) facilitate purification. |
| Acetic Anhydride ((CH₃CO)₂O) | Reflux | Readily available and effective for many systems. |
| Oxalyl Chloride ((COCl)₂) | Mild conditions | Can be more selective and proceeds under milder conditions. |
General Approaches to Furo-fused Pyrazine Synthesis
The synthesis of furo-fused pyrazine systems can be achieved through various strategic approaches that focus on either constructing the furan (B31954) ring onto an existing pyrazine or building the pyrazine ring adjacent to a furan.
Condensation reactions are a cornerstone in the synthesis of heterocyclic systems. For furo-fused pyrazines, this can involve the reaction of a pyrazine with suitably functionalized precursors that can undergo intramolecular cyclization to form the furan ring. For example, the synthesis of furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives has been achieved through a three-component reaction, highlighting the utility of condensation strategies in building complex fused systems. researchgate.net
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), can also be a powerful tool. While less common for the direct synthesis of the furo[3,4-b]pyrazine core, cycloaddition strategies are widely employed in the synthesis of various heterocyclic scaffolds and can be adapted for the construction of the pyrazine or furan ring systems prior to their fusion.
The introduction of chloro substituents onto the pyrazine ring is a key aspect of the synthesis of the target molecule's precursor. Halogenation of pyrazine scaffolds can be achieved through several methods. Direct chlorination of the pyrazine ring can be challenging due to the deactivating effect of the nitrogen atoms. However, functionalization of the ring with activating groups can facilitate electrophilic substitution.
More commonly, the synthesis of chlorinated pyrazines involves the use of chlorinated starting materials or the conversion of other functional groups, such as hydroxyl or amino groups, into chlorides. For instance, hydroxypyrazines can be converted to chloropyrazines using reagents like phosphorus oxychloride (POCl₃). chemicalbook.com Similarly, aminopyrazines can be converted to chloropyrazines via diazotization followed by a Sandmeyer-type reaction. chemicalbook.com
Green Chemistry and Sustainable Synthetic Practices (Theoretical Considerations)
While specific green chemistry approaches for the synthesis of this compound are not detailed in the literature, several principles of sustainable synthesis can be theoretically applied.
Table 2: Potential Green Chemistry Approaches in Heterocyclic Synthesis
| Green Chemistry Principle | Potential Application |
| Use of Greener Solvents | Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents in condensation and cyclization reactions. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction times, improve yields, and potentially reduce side reactions in both precursor synthesis and cyclization steps. |
| Catalysis | Developing catalytic methods for the halogenation and cyclization steps to reduce the use of stoichiometric reagents and minimize waste. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as cycloaddition pathways. |
The application of these principles could lead to more environmentally benign and efficient syntheses of this compound and related compounds.
Reactivity and Transformational Chemistry of 2,3 Dichlorofuro 3,4 B Pyrazine 5,7 Dione
Electrophilic and Nucleophilic Reactivity of the Dichlorinated Core
The pyrazine (B50134) ring in the 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further intensified by the electron-withdrawing effects of the two chlorine atoms and the dione (B5365651) group. Consequently, the dichlorinated pyrazine core is highly susceptible to nucleophilic attack. This is a common feature in related dihalo-heterocyclic systems, such as 5,6-dichloro-thiadiazolo[3,4-b]pyrazine, which readily undergoes aromatic nucleophilic substitution reactions.
In reactions with various nucleophiles, one or both of the chlorine atoms can be displaced. The regioselectivity of these reactions would likely be influenced by the electronic effects of the fused dione system and the specific reaction conditions. For instance, studies on the related compound 5,6-dichlorofurazano[3,4-b]pyrazine have shown that it reacts with phenyl- and methylhydrazines to yield new polyheterocyclic compounds.
The high degree of electron deficiency in the pyrazine ring makes electrophilic substitution reactions on the dichlorinated core highly unlikely. The ring system is deactivated towards attack by electrophiles, a common characteristic of pyrazine and its derivatives.
Transformations Involving the Fused Dicarbonyl System
The furo[3,4-b]pyrazine-5,7-dione (B1584572) moiety is essentially a cyclic anhydride (B1165640) of pyrazine-2,3-dicarboxylic acid. As such, it is expected to undergo reactions typical of anhydrides. The dicarbonyl system is susceptible to nucleophilic attack, leading to the opening of the furan (B31954) ring.
Common transformations would include:
Hydrolysis: Reaction with water would lead to the formation of 2,3-dichloropyrazine-5,6-dicarboxylic acid.
Alcoholysis: Treatment with alcohols would yield the corresponding monoesters.
Aminolysis: Reaction with amines would result in the formation of amides.
These transformations are fundamental in modifying the dione moiety and introducing new functional groups to the scaffold.
Derivatization Strategies of the this compound Scaffold
The presence of multiple reactive sites in this compound allows for a variety of derivatization strategies, enabling the synthesis of a diverse range of novel compounds.
The primary route for modification at the halogenated positions is through nucleophilic aromatic substitution (SNAr). A wide array of nucleophiles can be employed to displace the chlorine atoms, leading to a variety of substituted furo[3,4-b]pyrazine derivatives.
| Nucleophile | Potential Product |
| Alkoxides (e.g., NaOCH₃) | 2,3-Dimethoxyfuro[3,4-b]pyrazine-5,7-dione |
| Amines (e.g., R-NH₂) | 2,3-Diaminofuro[3,4-b]pyrazine-5,7-dione derivatives |
| Thiols (e.g., R-SH) | 2,3-Bis(alkylthio)furo[3,4-b]pyrazine-5,7-dione derivatives |
This table is illustrative and based on the expected reactivity of dichlorinated pyrazine systems.
The dione moiety can be transformed to introduce different functionalities. As previously mentioned, ring-opening reactions with nucleophiles are a key strategy. Furthermore, reduction of the carbonyl groups could lead to the corresponding diols or lactones, depending on the reducing agent and reaction conditions. The parent, non-chlorinated furo[3,4-b]pyrazine-5,7-dione can be reduced to its corresponding diol.
| Reagent | Potential Transformation |
| H₂O | Ring-opening to dicarboxylic acid |
| R-OH | Ring-opening to monoester |
| R-NH₂ | Ring-opening to amide/imide formation |
| Reducing agents (e.g., NaBH₄) | Reduction to diol or lactone |
This table outlines potential transformations based on the chemistry of cyclic anhydrides.
Reaction Mechanism Elucidation and Kinetic Studies (Theoretical and Experimental)
Computational studies, such as those employing Density Functional Theory (DFT), could be used to model the reaction pathways and predict the activation energies for nucleophilic substitution at the C2 and C3 positions. Such studies on related systems, like substituted 3,4-pyridynes, have shown that electron-withdrawing substituents can significantly influence the regioselectivity of nucleophilic attack by distorting the aryne intermediate. Similar effects would be expected for this dichlorinated pyrazine system.
Kinetic studies would be essential to experimentally determine the rate laws and reaction constants for the various transformations of this compound. These studies would help in optimizing reaction conditions for the synthesis of new derivatives and in understanding the influence of different nucleophiles and solvents on the reaction rates.
Advanced Characterization Methodologies and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of a molecule. For 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione, both proton and carbon-13 NMR would provide critical data for structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Given the structure of this compound, which lacks hydrogen atoms directly attached to its core heterocyclic framework, a standard ¹H NMR spectrum is not expected to show any signals for the primary structure. The molecule consists of a fused system of a furan (B31954) ring, a pyrazine (B50134) ring, and a dione (B5365651) functional group, with chlorine atoms as substituents. The absence of C-H bonds on the main ring system means there are no protons to generate signals, making ¹H NMR primarily useful for detecting proton-containing impurities or for characterizing derivatives where proton-bearing groups have been added.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
In contrast to ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) is highly informative for this molecule. Each unique carbon atom in the this compound structure would produce a distinct signal in the ¹³C NMR spectrum, allowing for a complete carbon framework analysis. The expected signals would correspond to:
The two carbonyl carbons of the dione group, which would appear at the most downfield chemical shifts.
The two carbons of the pyrazine ring that are double-bonded to nitrogen.
The two chlorine-substituted carbons of the furan ring.
The precise chemical shifts of these carbons would provide definitive evidence for the fused ring structure and the positions of the chloro and carbonyl functionalities.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The technique would provide a highly accurate mass measurement, which should correspond to the calculated exact mass of the C₆Cl₂N₂O₃ formula.
The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Characteristic fragmentation would likely involve the loss of carbon monoxide (CO) from the dione moiety and potentially the cleavage of the furan or pyrazine rings. The isotopic pattern of the molecular ion peak would also be a key indicator, showing the characteristic M, M+2, and M+4 peaks corresponding to the presence of two chlorine atoms.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the carbonyl (C=O) groups in the dione ring. These would typically appear in the region of 1700-1800 cm⁻¹. Other significant peaks would include those corresponding to the C=N and C=C stretching vibrations of the pyrazine ring and the C-O-C stretching of the furan ring. The presence of C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the conjugated π-electron system of the molecule. Due to the presence of the aromatic pyrazine ring fused with the furan and dione systems, this compound is expected to exhibit characteristic absorption maxima in the UV or visible region. The positions and intensities of these absorptions are dictated by the electronic transitions within the molecule's chromophore. byu.edu
Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures. For this compound, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. A specific HPLC method, utilizing an appropriate stationary phase (e.g., C18) and mobile phase, would be developed to resolve this compound from any starting materials, byproducts, or degradation products. The retention time and peak purity analysis would serve as a reliable measure of the compound's purity.
Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, Gas Chromatography, often coupled with a mass spectrometer (GC-MS), could also be used for purity assessment. This technique would separate volatile impurities and provide their mass spectra for identification.
These chromatographic methods are crucial not only for quality control of the final product but also for monitoring the progress of its synthesis. byu.edumyskinrecipes.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and efficient qualitative technique for monitoring the progress of reactions involving this compound and for preliminary purity assessment. In the synthesis of related furo[2,3-b]pyrazines, TLC is a standard method to determine the completion of cyclization reactions. researchgate.net For this compound, a silica (B1680970) gel 60 F254 plate would typically be used as the stationary phase, with visualization achieved under a UV lamp. mdpi.com The choice of mobile phase is critical for achieving good separation. A mixture of non-polar and polar solvents, such as toluene (B28343) or a hexane/ethyl acetate (B1210297) combination, is often employed for similar heterocyclic compounds. The retention factor (Rf) value is dependent on the specific solvent system used.
Illustrative TLC Parameters for Analysis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 aluminum sheets |
| Mobile Phase | Toluene or Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV lamp (254 nm) |
| Application | Monitoring reaction progress, preliminary purity check |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
For quantitative analysis and purification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools.
High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method would be appropriate for this compound. This would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase. For the parent compound, Furo(3,4-b)pyrazine-5,7-dione, a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) has been described. chemrxiv.org A similar system could be optimized for the dichlorinated analog.
Illustrative HPLC Method Parameters
| Parameter | Description |
|---|---|
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |
| Detection | UV-Vis Detector (at a wavelength determined by the compound's absorbance maximum) |
| Application | Purity determination, quantitative analysis, preparative separation |
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds. Given the heterocyclic nature of this compound, its volatility would need to be assessed to determine the suitability of GC. For other chlorinated heterocyclic compounds, GC-MS is a standard analytical method. researchgate.netresearchgate.net The use of a high-temperature capillary column and appropriate temperature programming would be necessary. For complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) can provide enhanced selectivity and sensitivity for detecting chlorinated compounds. rsc.org
Illustrative GC-MS Method Parameters
| Parameter | Description |
|---|---|
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity to halogenated compounds nih.gov |
| Application | Identification of volatile impurities, analysis of reaction byproducts |
Computational Chemistry and Theoretical Modeling
Computational chemistry provides profound insights into the molecular structure, electronic properties, and spectroscopic behavior of this compound, complementing experimental data.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules.
Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy. The B3LYP hybrid functional is a popular choice for studying organic molecules. mdpi.com For systems involving non-covalent interactions, functionals like M06-2X may provide better performance. mdpi.com The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results. mdpi.com These calculations can yield optimized molecular geometries, including bond lengths and angles, providing a theoretical model of the compound's structure.
Ab Initio methods, while more computationally intensive, can offer higher accuracy. These methods are foundational and derive their results directly from theoretical principles without the inclusion of experimental data.
These computational approaches allow for the calculation of various molecular properties. For instance, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution and delocalization within the molecule. mdpi.com
Commonly Used DFT Functionals and Basis Sets
| Method | Functional/Basis Set | Typical Application |
|---|---|---|
| DFT | B3LYP/6-311++G(d,p) | Geometry optimization, electronic structure, vibrational analysis |
| DFT | M06-2X/def2-QZVP | Systems with non-covalent interactions, improved thermochemistry mdpi.comrsc.org |
Prediction of Spectroscopic Parameters
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which aids in the interpretation of experimental spectra.
By performing frequency calculations on the optimized geometry, theoretical vibrational spectra (Infrared and Raman) can be generated. chemrxiv.org A good correlation between the calculated and experimental vibrational frequencies can confirm the molecular structure. mdpi.com
Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption properties of the molecule. researchgate.net This allows for the prediction of the maximum absorption wavelength (λmax) in the UV-Vis spectrum, which can be correlated with the electronic transitions occurring within the molecule. mdpi.com The influence of halogen substitution on the electronic spectra of related heterocyclic systems has been successfully studied using these methods, demonstrating a correlation between spectral characteristics and molecular properties. mdpi.com
Applications in Chemical Sciences and Advanced Materials
Role as a Key Synthetic Building Block in Complex Molecule Construction
The furo[3,4-b]pyrazine scaffold is a valuable precursor in the synthesis of more elaborate heterocyclic systems. The chlorine atoms in 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione serve as reactive handles for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This capability positions the compound as a key intermediate in multi-step syntheses, enabling the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. The dione (B5365651) functionality also offers a site for various chemical transformations, further expanding its synthetic utility.
Design and Synthesis of Functional Molecular Scaffolds
The rigid, planar structure of the furo[3,4-b]pyrazine core is an attractive feature for the design of functional molecular scaffolds. By strategically modifying the peripheral positions of the this compound molecule, chemists can create tailored scaffolds for specific applications. These scaffolds can serve as the central framework for building molecules with defined three-dimensional shapes and electronic properties, which are crucial for applications ranging from catalysis to molecular electronics.
Applications in Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, can benefit from the unique characteristics of this compound.
The nitrogen atoms within the pyrazine (B50134) ring of this compound possess lone pairs of electrons that can coordinate with metal ions. This property allows for its use as a ligand in the design of metal complexes. The electronic properties of the resulting complexes can be fine-tuned by the electron-withdrawing chloro groups, potentially leading to novel catalysts or materials with interesting magnetic and photophysical properties. Research on related furazano[3,4-b]pyrazines has demonstrated their ability to form stable complexes with various metals, suggesting a similar potential for their dichlorofuro- counterparts. researchgate.net
The defined shape and potential for specific intermolecular interactions make this compound an interesting component for the theoretical design of host-guest systems. The electron-deficient pyrazine ring could interact favorably with electron-rich guest molecules through π-π stacking interactions. Furthermore, the introduction of recognition sites via substitution of the chlorine atoms could lead to highly selective host molecules for specific guests, a fundamental concept in molecular recognition and sensing.
Development of Optoelectronic Materials
Derivatives of pyrazine and its fused-ring analogues have shown significant promise in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The furo[3,4-b]pyrazine core can act as an electron-accepting unit in the design of donor-acceptor type fluorescent chromophores. By attaching electron-donating groups to the this compound scaffold, it is possible to create molecules with tunable intramolecular charge transfer (ICT) characteristics. This can lead to the development of new fluorescent dyes with applications in bioimaging and as emitters in OLEDs. The electron-withdrawing nature of the dichlorinated pyrazine core is expected to enhance the acceptor strength, potentially leading to materials with red-shifted emission and improved performance.
Exploration in Charge Transfer and Electronic Systems
The inherent electronic characteristics of the furo[3,4-b]pyrazine core, particularly when substituted with strong electron-withdrawing groups, suggest that this compound possesses significant potential for applications in charge transfer and electronic systems. While specific experimental and computational studies on this exact molecule are not extensively available in the reviewed literature, the electronic behavior can be inferred from research on analogous compounds and the fundamental principles of physical organic chemistry.
The pyrazine ring is known for its electron-deficient nature, a property that is substantially amplified by the presence of two chlorine atoms and the dione functionality. These features are expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A low-lying LUMO is a key characteristic of good electron acceptors (n-type materials), making this compound a promising candidate for forming charge-transfer complexes with suitable electron-donating molecules.
In a typical charge-transfer complex, an electron is transferred from the HOMO of a donor molecule to the LUMO of an acceptor molecule upon photoexcitation. The stability and efficiency of such a complex are governed by the energy difference between these frontier orbitals. The strong electron-accepting nature of this compound would likely result in a small energy gap when paired with appropriate donor species, facilitating efficient charge transfer.
Table 1: Predicted Electronic Properties of this compound and Related Structures
| Compound/Fragment | Key Electronic Feature | Expected Impact on Charge Transfer |
| Pyrazine | Electron-deficient aromatic ring | Foundation for electron acceptor properties |
| Dione Group | Strong electron-withdrawing group | Lowers LUMO energy, enhances acceptor strength |
| Dichloro Substitution | Inductive electron withdrawal | Further lowers LUMO energy, increases electron affinity |
| Furo[3,4-b]pyrazine Core | Extended π-system | Potential for π-π stacking and charge transport |
Note: The data in this table is based on established principles of electronic effects in organic molecules, as specific computational data for this compound is not available in the cited literature.
The planarity of the furo[3,4-b]pyrazine ring system is also a crucial factor in its potential electronic applications. Planar aromatic molecules can engage in π-π stacking interactions in the solid state, which can provide pathways for intermolecular charge transport. This is a fundamental requirement for the development of organic semiconducting materials used in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
While detailed research findings on the specific charge transfer complexes and electronic device performance of this compound are yet to be reported, the structural motifs present in the molecule strongly indicate a high potential for exploration in these areas. Future research involving cyclic voltammetry to determine its reduction potentials, and spectroscopic studies (e.g., UV-Vis absorption) of its mixtures with various donor compounds, would be invaluable in quantifying its electron-accepting capabilities. Furthermore, computational modeling using Density Functional Theory (DFT) would provide deeper insights into its electronic structure, including precise HOMO/LUMO energy levels, electron affinity, and ionization potential, thereby guiding the rational design of novel charge transfer materials.
Future Research Directions and Emerging Opportunities
Innovations in Synthetic Accessibility and Efficiency
While established methods for heterocyclic synthesis provide a foundation, future efforts will likely focus on developing more efficient, sustainable, and scalable routes to 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione and its analogs. A key opportunity lies in the adoption of modern synthetic strategies that offer improved yields, milder reaction conditions, and greater atomic economy.
One promising avenue is the development of multicomponent reactions (MCRs) . MCRs allow for the assembly of complex molecules like pyrrolo[3,4-b]pyridin-5-ones in a single step from three or more starting materials, which is a highly efficient approach. mdpi.commdpi.com Adapting MCR methodologies could enable the rapid construction of the furopyrazine core, potentially reducing the number of synthetic steps and purification requirements. nih.gov Another area of innovation is the use of microwave-assisted synthesis . This technique can dramatically shorten reaction times and improve yields for the synthesis of heterocyclic systems. mdpi.comresearchgate.net The application of novel catalysts, such as ytterbium (III) triflate which has been effective in similar syntheses, could also provide new, efficient pathways to the target molecule and its derivatives. mdpi.comnih.gov
| Synthetic Innovation | Potential Advantages | Relevant Precedent Systems |
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, rapid library generation. | Pyrrolo[3,4-b]pyridin-5-ones mdpi.commdpi.com |
| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, improved efficiency. | Pyrano-fused pyrazolo[3,4-b]pyridines researchgate.net |
| Novel Catalytic Systems | Milder conditions, enhanced selectivity, new reaction pathways. | Ytterbium triflate in Ugi-Zhu reactions mdpi.comnih.gov |
Expanding the Scope of Derivatization Reactions for Diverse Chemical Libraries
The two chlorine atoms on the pyrazine (B50134) ring of this compound are prime sites for chemical modification. These positions are expected to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This capability is crucial for generating diverse chemical libraries for screening in drug discovery and materials science.
Future research should systematically explore reactions with various nucleophiles, including amines, thiols, and alkoxides, to replace one or both chlorine atoms. The reactivity of related chloro-substituted heterocyclic systems, such as 5,6-dichlorofurazano[3,4-b]pyrazine, suggests that these substitutions are feasible and can lead to a rich portfolio of new compounds. researchgate.net Furthermore, the dione (B5365651) functionality within the furan (B31954) ring presents additional opportunities for derivatization, potentially through condensation reactions or modifications of the carbonyl groups. The systematic exploration of these reaction pathways will be essential for creating libraries of compounds with tailored electronic and steric properties. nih.gov
Advanced Computational Predictions for Novel Applications and Material Properties
The use of in silico or computational methods is becoming indispensable in modern chemical research for accelerating the discovery process. nih.govnih.gov Advanced computational predictions can guide the synthesis of this compound derivatives by forecasting their properties and potential applications before they are synthesized in the lab. researchgate.net
Molecular docking studies can predict the binding affinity of derivatives against various biological targets, such as enzymes or receptors, thereby identifying promising candidates for pharmaceutical development. mdpi.com Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can assess the drug-likeness and potential safety profiles of new compounds early in the discovery pipeline, saving time and resources. nih.govmdpi.com
Beyond pharmaceuticals, computational chemistry can predict the material properties of novel derivatives. Given that related heterocyclic systems like furazanopyrazines have shown promise as organic semiconductors and fluorescent sensors, computational screening could identify derivatives of this compound with desirable electronic and photophysical properties for applications in organic electronics. researchgate.net
| Computational Method | Predicted Properties | Potential Applications |
| Molecular Docking | Binding affinity to biological targets. | Drug discovery, identifying enzyme inhibitors. mdpi.com |
| ADMET Predictions | Pharmacokinetics, toxicity, drug-likeness. | Pharmaceutical development, lead optimization. nih.govmdpi.com |
| Quantum Chemistry | Electronic structure, HOMO/LUMO levels, absorption spectra. | Materials science, design of organic semiconductors and sensors. researchgate.net |
Interdisciplinary Research with Related Heterocyclic Systems for Broad Chemical Impact
The furopyrazine scaffold is part of a larger family of fused heterocyclic systems where the furan ring is replaced by other five-membered heterocycles, such as thiophene (B33073) (thienopyrazines) or pyrrole (B145914) (pyrrolopyrazines). researchgate.net A significant opportunity exists for interdisciplinary research that compares the chemical, physical, and biological properties of these analogous systems.
Such comparative studies can provide fundamental insights into structure-property relationships. For instance, investigating how the heteroatom (oxygen, sulfur, or nitrogen) influences the electronic structure, reactivity, and biological activity of the fused system can lead to the rational design of molecules for specific applications. youtube.commsu.edu Research on thienopyrazine and pyrrolopyrazine derivatives has already highlighted their utility as precursors for functional materials and biologically active agents. researchgate.net By studying these systems in parallel with this compound, researchers can leverage findings from one area to accelerate progress in another, leading to a broader impact across heterocyclic chemistry.
Q & A
Q. What are the established synthetic routes for 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione, and how can its purity be optimized?
The compound is synthesized via cyclization and oxidation steps. A precursor like 3,4-diaminothiophene or pyrazinedicarboxylic acid is reacted with oxalyl chloride or acetic anhydride to form the anhydride core. For example, pyrazinedicarboxylic acid can be dehydrated using acetic anhydride to yield the target compound . Purity optimization involves recrystallization from solvents like acetone or dimethyl sulfoxide (DMSO), monitored via HPLC or melting point consistency (210–224°C, depending on decomposition conditions) .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on spectroscopic and computational methods:
- X-ray crystallography confirms the fused pyrazine-furan ring system and chlorine substituent positions .
- FT-IR identifies anhydride carbonyl stretches (~1770 cm⁻¹) and C-Cl bonds (~650 cm⁻¹).
- Computational chemistry (e.g., DFT) calculates topological polar surface area (69.2 Ų) and hydrophobicity (XlogP = -0.2), critical for solubility predictions .
Q. What safety protocols are recommended for handling this compound?
The compound is classified as a skin and eye irritant (GHS Category 2/2A). Researchers must:
Q. What are its primary applications in organic synthesis?
It serves as a key intermediate for:
- Pharmaceutical precursors : Synthesis of pyrrolopyrazine derivatives with anticancer or antimicrobial activity .
- Energetic materials : Derivatives like [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione exhibit potential in propellant formulations .
Advanced Research Questions
Q. How do reaction conditions influence the tautomerization of pyrazine-dione derivatives?
Structural tautomerization (e.g., between N-aminophthalimides and phthalazine-1,4-diones) is mediated by solvent polarity and temperature. For example, acetic acid promotes thermodynamic stabilization of phthalazine-dione tautomers (6–94% conversion) via proton transfer mechanisms .
Q. What computational methods predict the reactivity of this compound in electrophilic substitution?
- Frontier molecular orbital (FMO) analysis identifies electron-deficient regions (LUMO localization on pyrazine rings), favoring nucleophilic attack.
- Hirshfeld surface analysis maps intermolecular interactions (e.g., Cl···O contacts), guiding crystal engineering for co-crystallization .
Q. How can contradictions in reported melting points (210°C vs. 223–224°C) be resolved?
Discrepancies arise from decomposition kinetics. Differential scanning calorimetry (DSC) reveals endothermic decomposition above 210°C, suggesting that higher reported values (223–224°C) reflect decomposition onset rather than pure melting .
Q. What mechanistic insights explain its role in Vilsmeier-Haack reactions?
The compound reacts with POCl₃/DMF to form chlorinated intermediates. Kinetic studies show that electron-withdrawing chlorine substituents enhance electrophilicity, accelerating formylation at the furan ring’s α-position .
Q. How does its electronic structure influence electrochemical behavior?
Cyclic voltammetry in acetonitrile reveals two reduction peaks (-1.2 V and -1.8 V vs. Ag/Ag⁺), attributed to successive electron transfers to the pyrazine ring. The electron-withdrawing chlorine groups lower reduction potentials compared to non-halogenated analogues .
Q. What strategies improve its stability in aqueous media for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
